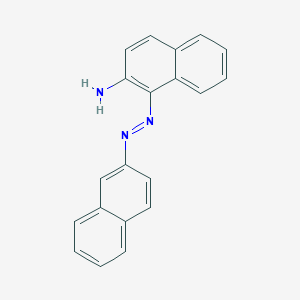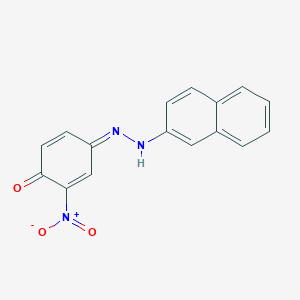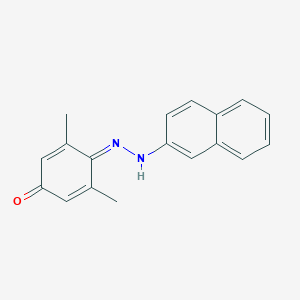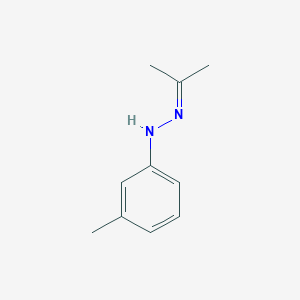![molecular formula C26H21N5O2 B283065 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazolo-triazine family of compounds and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This compound has also been found to induce DNA damage in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been found to have a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have synergistic effects with other anti-cancer drugs. This compound has also been found to have anti-inflammatory properties and to be a potent inhibitor of certain enzymes that are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one in lab experiments is its high potency and selectivity. This compound has been found to be highly effective at inhibiting the activity of certain enzymes and has been shown to have low toxicity in animal studies. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are a number of future directions for research on 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one. One area of research is in the development of new anti-cancer drugs that are based on this compound. Another area of research is in the study of the compound's mechanism of action and its potential applications in other areas of medicine, such as inflammation and autoimmune disorders. Additionally, research could focus on optimizing the synthesis of this compound in order to reduce its cost and increase its availability for scientific research.
Synthesemethoden
The synthesis of 3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one involves the reaction of 3-methylbenzylamine with 3-methylbenzoyl chloride to form an intermediate compound. This intermediate compound is then reacted with 4-methylbenzyl isocyanate to form the final product. The synthesis of this compound has been extensively studied and optimized in order to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to exhibit anti-cancer properties and has been shown to induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells and to have synergistic effects with other anti-cancer drugs.
Eigenschaften
Molekularformel |
C26H21N5O2 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
3-benzoyl-1-(3-methylphenyl)-6-[(4-methylphenyl)methyl]-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C26H21N5O2/c1-17-11-13-19(14-12-17)16-22-25(33)30-24(23(32)20-8-4-3-5-9-20)29-31(26(30)28-27-22)21-10-6-7-18(2)15-21/h3-15H,16H2,1-2H3 |
InChI-Schlüssel |
CDDYCBJDNUHIJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC(=C5)C |
Kanonische SMILES |
CC1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)


![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)



![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)

![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)